1-(2-Hydroxy-3-methylphenyl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol (o-cresol) with acetyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: On an industrial scale, the compound can be produced using similar Friedel-Crafts acylation methods. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Hydroxy-3-methylbenzoic acid.
Reduction: 1-(2-Hydroxy-3-methylphenyl)ethanol.
Substitution: 1-(2-Alkoxy-3-methylphenyl)ethanone or 1-(2-Acyl-3-methylphenyl)ethanone.
Scientific Research Applications
1-(2-Hydroxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Research has explored its potential as a lead compound for developing new drugs with anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects such as enzyme inhibition or free radical scavenging .
Comparison with Similar Compounds
1-(2-Hydroxy-3-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has an additional methoxy group, which can influence its reactivity and biological activity.
1-(2-Hydroxy-5-methylphenyl)ethanone:
1-(2-Methylphenyl)ethanone: Lacks the hydroxyl group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(2-hydroxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXENROMIJRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286597 | |
Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-91-2 | |
Record name | 699-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-6-methylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB393C7SKG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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